1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol

Isoquinoline regioisomer trifluoromethylphenyl

Medicinal chemistry programs targeting the c-Met/HGF axis require the precise para-CF3 isoquinoline geometry disclosed in Amgen's patent family (US20060241115). Using regioisomers or des-fluoro analogs risks loss of binding pose. CAS 656234-02-5 provides the exact pharmacophore core with a 5-OH handle for prodrug or conjugate derivatization, supported by batch QC (NMR, HPLC, GC) for reproducible SAR. The 19F NMR-active CF3 group also enables ligand-observed fragment screening.

Molecular Formula C17H12F3NO2
Molecular Weight 319.28 g/mol
CAS No. 656234-02-5
Cat. No. B12890061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol
CAS656234-02-5
Molecular FormulaC17H12F3NO2
Molecular Weight319.28 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H12F3NO2/c1-23-16-12-3-2-4-14(22)15(12)13(9-21-16)10-5-7-11(8-6-10)17(18,19)20/h2-9,22H,1H3
InChIKeyWKEKAYSUSWLWHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol Overview


1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol (CAS 656234-02-5) is a fluorinated isoquinoline derivative with molecular formula C17H12F3NO2 and molecular weight 319.28 g/mol, classified as a nitrogen-containing heterocyclic building block (含氟砌块类化合物) . The compound features a 1-methoxy substituent, a 5-hydroxyl group, and a para-trifluoromethylphenyl moiety at the 4-position of the isoquinoline core. This scaffold falls within the claims of Amgen's patent family (US20060241115, AU2005206571) directed toward compounds effective for prophylaxis and treatment of HGF-mediated diseases, including cancer [1]. It is commercially available at 97% standard purity with batch-specific QC documentation including NMR, HPLC, and GC .

Why This Isoquinolinol Is Irreplaceable


Isoquinoline-based scaffolds with aryl substitution at the 4-position exhibit pronounced sensitivity to both the regiochemistry of electron-withdrawing groups and the presence/absence of fluorine substitution . The para-CF3 substitution pattern in CAS 656234-02-5 produces a distinct molecular electrostatic potential surface and dipole moment orientation compared to the meta-CF3 regioisomer (CAS 656234-01-4), which can alter binding poses in kinase ATP pockets [1]. Furthermore, the CF3 group contributes approximately 68 g/mol additional mass and substantially increased lipophilicity compared to the non-fluorinated phenyl analog (CAS 656233-86-2, MW 251.28), affecting both pharmacokinetic properties and target engagement profiles . Generic substitution with a regioisomer or des-fluoro analog therefore risks loss of the specific pharmacophore geometry for which this scaffold series was optimized, particularly in c-Met/HGF receptor kinase inhibitor programs [1].

Differentiation Evidence vs Closest Analogs


Para-CF3 vs Meta-CF3 Regioisomeric Comparison

The target compound (CAS 656234-02-5) bears the trifluoromethyl group at the para-position of the 4-phenyl substituent, whereas its closest regioisomer (CAS 656234-01-4) carries CF3 at the meta-position. Both share identical molecular formula (C17H12F3NO2), molecular weight (319.28 g/mol), and commercial purity (97%), yet differ in SMILES string at the phenyl substitution pattern: para-CF3 = OC1=CC=CC2=C1C(C3=CC=C(C(F)(F)F)C=C3)=CN=C2OC vs meta-CF3 = OC1=CC=CC2=C1C(C3=CC=CC(C(F)(F)F)=C3)=CN=C2OC . This positional difference alters the molecular shape from a more linear (para) to a bent (meta) geometry, which can affect binding pose complementarity in kinase hinge-region interactions as described in Amgen's c-Met patent series [1].

Isoquinoline regioisomer trifluoromethylphenyl kinase inhibitor scaffold medicinal chemistry

Fluorination Impact: CF3 vs Non-Fluorinated Analog

The target compound contains a para-CF3 group that differentiates it from the non-fluorinated analog 1-methoxy-4-phenylisoquinolin-5-ol (CAS 656233-86-2). The CF3 substitution increases molecular weight from 251.28 to 319.28 g/mol (Δ = +68.00 g/mol, +27.1%) and alters the molecular formula from C16H13NO2 to C17H12F3NO2 . The trifluoromethyl group is a well-established bioisostere that enhances lipophilicity (typical ClogP increase of approximately 0.8–1.2 log units for aryl-H → aryl-CF3 replacement), improves metabolic stability by blocking CYP-mediated oxidation at the para-position, and introduces a strong electron-withdrawing effect (Hammett σp ≈ 0.54 for CF3 vs σp ≈ 0 for H) [1].

trifluoromethyl lipophilicity metabolic stability fluorinated building block SAR

Isoquinoline vs Quinoline Scaffold Differentiation

The target compound utilizes an isoquinoline core (N at position 2 of the bicyclic system), whereas the structurally related 4-(4-(trifluoromethyl)phenyl)quinoline (CAS 2230245-31-3) employs a quinoline core (N at position 1). Both share the para-CF3-phenyl substituent, but the isoquinoline scaffold in 656234-02-5 also incorporates 1-methoxy and 5-hydroxy substituents absent in the quinoline comparator . The different N-position alters the hydrogen-bond acceptor geometry: isoquinoline N is positioned to interact with the kinase hinge region in a distinct trajectory compared to quinoline N, as established in c-Met inhibitor co-crystal structures reported within the Amgen patent family [1]. MW comparison: 319.28 (target) vs 273.25 (quinoline analog), reflecting the additional methoxy and hydroxyl groups.

isoquinoline quinoline heterocyclic scaffold kinase hinge binder nitrogen position

Vendor Quality Assurance and Batch QC

CAS 656234-02-5 is supplied by Bidepharm (Catalog No. BD668815) at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC analyses . This level of analytical characterization is equivalent to that provided for the meta-CF3 regioisomer (CAS 656234-01-4, BD668814) and the non-fluorinated analog (CAS 656233-86-2), all at 97% purity. The availability of comprehensive batch QC data enables direct assessment of lot-to-lot consistency and facilitates reproducibility in synthetic chemistry and biological assay contexts. For procurement decisions, the equivalent purity specification (97%) across the analog series means that the choice between analogs cannot be based on purity differential but must instead rely on the structural differentiation factors described in Evidence Items 1–3 .

quality control purity NMR HPLC batch traceability procurement

Application Scenarios for 1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol


c-Met Kinase Inhibitor Lead Optimization

For medicinal chemistry programs targeting the c-Met/HGF receptor tyrosine kinase axis, CAS 656234-02-5 provides the para-CF3 isoquinoline core consistent with Amgen's patent-disclosed pharmacophore (US20060241115) [1]. The para-substitution geometry and electron-withdrawing CF3 group are critical for achieving the binding pose described in this patent family. The 5-hydroxyl group offers a versatile handle for further derivatization (etherification, esterification, or carbamate formation) to modulate PK properties without altering the core kinase-binding motif. Researchers should select this compound over the meta-CF3 regioisomer (CAS 656234-01-4) when the linear molecular axis of the para-substituted scaffold is required for target engagement.

Fluorinated Fragment-Based Drug Discovery

The combination of a 1-methoxy group, 5-hydroxyl group, and para-CF3-phenyl substituent on the isoquinoline core makes CAS 656234-02-5 a valuable entry in fluorinated fragment libraries [1]. The 19F NMR-active CF3 group enables ligand-observed 19F NMR screening for target engagement, a key advantage over the non-fluorinated analog (CAS 656233-86-2). The 97% purity with batch QC (NMR, HPLC, GC) ensures reproducibility in fragment screening campaigns [1]. The MW of 319.28 places this compound at the upper boundary of typical fragment libraries (MW < 300 guidance), making it suitable as a lead-like starting point rather than a strict fragment.

SAR: Isoquinoline vs Quinoline Kinase Inhibitors

When conducting systematic SAR comparisons between isoquinoline- and quinoline-based kinase inhibitor cores, CAS 656234-02-5 serves as the isoquinoline representative with differentiated N-position (position 2) and 5-OH functionality compared to quinoline analogs such as CAS 2230245-31-3 [1]. The isoquinoline core's distinct hinge-binding geometry, combined with the para-CF3-phenyl group, allows researchers to probe whether the isoquinoline scaffold offers selectivity advantages over the more extensively explored quinoline series in c-Met and related kinase targets .

c-Met Inhibitor Intermediate and Prodrug Synthesis

The 5-hydroxyl group of CAS 656234-02-5 provides a synthetic handle for generating ester prodrugs, carbamate-linked conjugates, or ether derivatives as described within the scope of Amgen's patent family (US20060241115) [1]. This functional group is absent in the simpler 4-(4-(trifluoromethyl)phenyl)quinoline analog and represents a key synthetic differentiation point. The batch QC documentation (NMR, HPLC, GC) supports the use of this compound as a qualified starting material in multi-step synthetic routes where intermediate purity tracking is essential for regulatory compliance in patent exemplification .

Quote Request

Request a Quote for 1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.